molecular formula C4H5N3O2 B2717293 2-Oxo-1,3-dihydroimidazole-4-carboxamide CAS No. 1933668-43-9

2-Oxo-1,3-dihydroimidazole-4-carboxamide

Cat. No.: B2717293
CAS No.: 1933668-43-9
M. Wt: 127.103
InChI Key: QKIVRQAMDSDYJW-UHFFFAOYSA-N
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Description

2-Oxo-1,3-dihydroimidazole-4-carboxamide is a heterocyclic compound featuring a five-membered imidazole ring with a ketone group at the 2-position and a carboxamide substituent at the 4-position.

Properties

IUPAC Name

2-oxo-1,3-dihydroimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-1-6-4(9)7-2/h1H,(H2,5,8)(H2,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIVRQAMDSDYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-dihydroimidazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with urea under acidic conditions to form the imidazole ring. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-dihydroimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction typically produces alcohols.

Scientific Research Applications

2-Oxo-1,3-dihydroimidazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-dihydroimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences between 2-Oxo-1,3-dihydroimidazole-4-carboxamide and related compounds:

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents/Modifications Reference
This compound Imidazole C₄H₅N₃O₂ 127.10 g/mol 2-oxo, 4-carboxamide N/A
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone Quinoline C₁₁H₁₀N₄OS 258.29 g/mol 3-carbaldehyde thiosemicarbazone, fused benzene
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Quinoline C₂₇H₃₄ClN₃O₂ 476.03 g/mol 6-chloro, adamantyl, pentyl chain
2-Oxo-3-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-4-carboxylic acid Benzimidazole C₂₃H₁₆N₄O₅ 428.40 g/mol Oxadiazole, biphenyl, carboxylic acid

Key Observations:

  • Substituents: The adamantyl and pentyl groups in quinoline derivatives enhance lipophilicity, which may improve membrane permeability . The oxadiazole ring in the benzimidazole derivative introduces additional hydrogen-bonding sites and conformational constraints .

Physicochemical Properties

Property This compound Quinoline Derivatives (e.g., Compound 52 ) Benzimidazole Derivative
Solubility Moderate (carboxamide group) Low (adamantyl/pentyl substituents) Low (bulky biphenyl group)
Stability Likely stable at RT Sensitive to light/oxidation (chloro substituent) Requires 2–8°C storage
Hazard Profile Not reported Cytotoxic (Cu(II) complexes ) H361 (suspected reproductive toxicity)

Notes:

  • The benzimidazole derivative’s carboxylic acid group may improve aqueous solubility compared to carboxamide analogues, but its environmental persistence (H413) raises safety concerns .

Biological Activity

2-Oxo-1,3-dihydroimidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings and case studies.

Chemical Structure : The compound features an imidazole ring with both a ketone and a carboxamide functional group, which contribute to its unique biological activity.

Synthesis : The synthesis of this compound typically involves the cyclization of glyoxal with urea under acidic conditions. This reaction is often performed in an aqueous medium at elevated temperatures to facilitate the formation of the imidazole structure.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness that could lead to its use as a potential antibacterial agent. Specific studies have demonstrated its ability to inhibit the growth of pathogens, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also garnered attention for its anticancer properties. Recent studies have highlighted its potential to inhibit tumor growth in various cancer models. For instance, in vitro tests revealed that this compound could induce apoptosis in cancer cells by activating specific cellular pathways associated with cell death .

Table 1 summarizes the anticancer activity of this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A375 (melanoma)10Inhibition of tubulin polymerization
HCT116 (colorectal)5Induction of apoptosis
MDA-MB-231 (breast)7Cell cycle arrest in G2/M phase

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It has been shown to bind to tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics, which is critical for mitosis . This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

  • Tumor Growth Inhibition : In a study involving A375 melanoma xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dose of 30 mg/kg every other day for two weeks .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, indicating strong antibacterial potential.

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